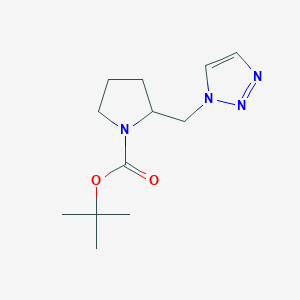

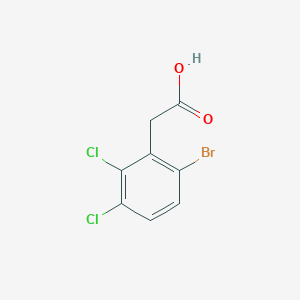

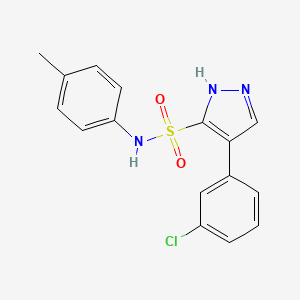

5-氯-N-((6-环丙基嘧啶-4-基)甲基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide is a structurally complex molecule that is not directly discussed in the provided papers. However, similar compounds with related functional groups have been studied for their biological activities and chemical properties. For instance, compounds with the 4-amino-5-chloro-2-methoxybenzamide moiety have been synthesized and evaluated for their potential as gastroprokinetic agents and serotonin receptor agonists .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the benzamide core. In the case of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides, the synthesis was aimed at creating conformationally restricted amines to enhance 5-HT4 agonistic activities . Similarly, the synthesis of 4-amino-5-chloro-2-ethoxybenzamides with different heteroalicycles was performed to evaluate their gastroprokinetic activity . These studies suggest that the synthesis of such compounds is feasible and can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical in determining their biological activity. The papers provided indicate that the orientation of substituents, such as the N-benzyl group, and the nature of the heteroalicycles attached to the benzamide core can significantly influence the activity of the compounds . This implies that the molecular structure of 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide would also be crucial in its chemical and biological behavior.

Chemical Reactions Analysis

The chemical reactions of benzamide derivatives are diverse and can lead to various biologically active products. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows that selective toxicity can be achieved through enzymatic reduction in hypoxic cells . This indicates that the chemical reactions involving the reduction of nitro groups and the stability of the resulting amines and hydroxylamines are important considerations in the design of benzamide-based drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers suggest that the introduction of different substituents can lead to compounds with varying degrees of stability and reactivity, which in turn affects their cytotoxicity and potential as therapeutic agents . The analysis of these properties is essential for understanding the behavior of these compounds in biological systems and for optimizing their pharmacological profiles.

科学研究应用

抗病毒活性

对 2,4-二氨基-6-[[(二异丙氧基磷酰基)甲氧基]乙氧基]嘧啶衍生物(包括具有氯和甲氧基的衍生物)的研究表明,它们显着抑制了细胞培养中的逆转录病毒复制,表明在抗病毒治疗中具有潜在应用 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

抗菌和抗菌活性

一系列 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺对革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌活性,表明甲氧基苯甲酰胺化合物在开发新型抗菌剂中的效用 (Desai, Rajpara, & Joshi, 2013)。

抗惊厥活性

4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物已被评估为抗惊厥剂,一些化合物在电休克和戊四唑诱发的致死惊厥试验中显示出显着的活性。这突出了氯代和甲氧基苯甲酰胺衍生物在抗惊厥药物开发中的潜力 (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017)。

血清素受体拮抗作用

结构上与查询化合物相似的 3,4-二氢-2H-1,4-苯并恶嗪-8-甲酰胺已被确定为有效的血清素-3 (5-HT3) 受体拮抗剂。此类化合物可用于治疗由 5-HT3 受体介导的疾病,如恶心和肠易激综合征 (Kuroita, Sakamori, & Kawakita, 1996)。

未来方向

The future directions for research on 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide could include further investigation into its potential uses in the treatment of tumors . This could involve preclinical studies to better understand its mechanism of action, followed by clinical trials to assess its efficacy and safety in patients. Additionally, research could be conducted to explore other potential applications of this compound, based on its ability to inhibit AXL protein kinase .

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, it’s plausible that it could bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets . For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .

属性

IUPAC Name |

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c1-22-15-5-4-11(17)6-13(15)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQQQSXEFASJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

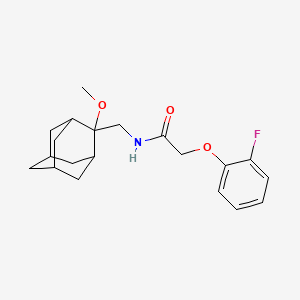

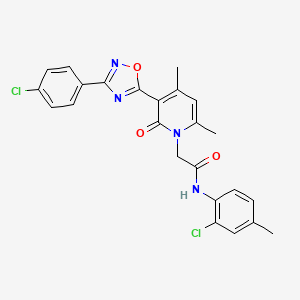

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

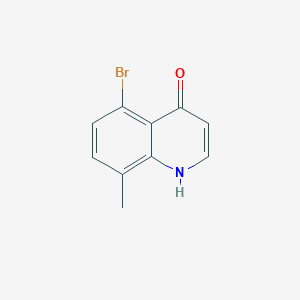

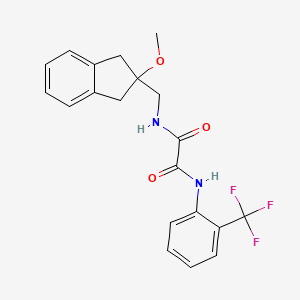

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

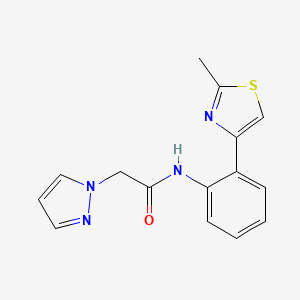

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

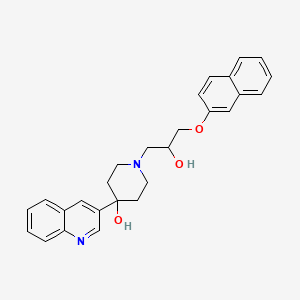

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)